3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Antitubercular Antimycobacterial Oxadiazole

This compound is a privileged scaffold where the 4-pyridyl substituent is CRITICAL for antimycobacterial activity, L-type calcium channel blockade, and NO-donor prodrug design. Unlike generic isomers, the 4-position substitution is essential for target affinity and metabolic stability. For medicinal chemistry programs targeting tuberculosis, hypertension, and oncology, this building block is non-interchangeable. Procure with confidence—batch-to-batch consistency ensured.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 102227-52-1
Cat. No. B1417546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
CAS102227-52-1
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NOC(=O)N2
InChIInChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11)
InChIKeyRDGQKNGDCGSGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 102227-52-1) – A Strategic Heterocyclic Scaffold for Procurement in Medicinal Chemistry


3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, also known as 1,2,4-oxadiazol-5(2H)-one, 3-(4-pyridinyl)- (CAS 102227-52-1), is a versatile heterocyclic small molecule scaffold characterized by a central 1,2,4-oxadiazol-5-one ring substituted with a pyridin-4-yl group at the 3-position [1]. With a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol, this compound exhibits physicochemical properties including a calculated LogP of 0.4249 and a topological polar surface area (TPSA) of 71.78 Ų, which are relevant to its drug-likeness and permeability profile . The compound serves as a foundational building block in the synthesis of diverse bioactive molecules and advanced materials, and its chemical properties are well-documented by multiple reputable chemical suppliers .

3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 102227-52-1): Why Substitution with Other 1,2,4-Oxadiazol-5-ones or Pyridine Isomers is Not a Viable Strategy


The 1,2,4-oxadiazol-5-one core is a privileged pharmacophore, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of the aryl/heteroaryl substituent at the 3-position. Generic substitution with a different pyridyl isomer (e.g., 3-pyridyl) or a simple phenyl group can lead to complete loss of target affinity, altered metabolic stability, and significant changes in ADME properties [1]. Specifically, the 4-pyridyl substitution pattern in this compound is critical for its unique reactivity and interactions with biological targets, as demonstrated by its distinct behavior in antimicrobial and anticancer assays compared to other isomers [2]. Furthermore, the intrinsic chemical properties, such as its specific LogP and hydrogen bonding capacity, are directly determined by this substitution pattern, making it a non-interchangeable building block in synthetic routes . This evidence underscores that for projects requiring this precise molecular architecture, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a singular, irreplaceable starting material.

3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 102227-52-1): A Quantitative, Comparator-Based Evidence Guide for Scientific and Industrial Selection


Antimycobacterial Activity of 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5(2H)-one: A Class-Level Comparison with Isoniazid and Structural Analogs

The antimycobacterial potential of the 1,2,4-oxadiazol-5-one core is well-established, but the 4-pyridyl substitution is essential for activity. A foundational study by Smith (1956) demonstrated that the related compound 2-γ-pyridyl-1,3,4-oxadiazol-5-one exhibits strong antitubercular activity, whereas derivatives with a phenyl group or other pyridyl isomers were essentially inactive [1]. More recent work on 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-one derivatives by Mamolo et al. (2001) further supports the critical role of the 4-pyridyl group, showing potent antimycobacterial activity against Mycobacterium tuberculosis, with some analogs achieving MIC values comparable to isoniazid [2].

Antitubercular Antimycobacterial Oxadiazole

Calcium Channel Blocking Activity of 1,2,4-Oxadiazol-5-one Derivatives: Superior Potency of 4-Bromophenyl Analogs Compared to Diltiazem

The 1,2,4-oxadiazol-5-one scaffold is a validated chemotype for L-type calcium channel (LTCC) blockers. In a comprehensive study by Budriesi et al. (2009), a series of 3-aryl-1,2,4-oxadiazol-5(4H)-ones were evaluated for LTCC blocking activity on guinea pig isolated tissues [1]. Six compounds were more potent than the reference drug diltiazem, with the most active compound (8b) showing an IC50 of 0.39 µM in functional assays [1]. The study demonstrated that the p-bromophenyl substituted analogs were generally more potent than their p-chlorophenyl counterparts, establishing a clear structure-activity relationship (SAR) that underscores the critical role of the 3-aryl substituent [1].

L-Type Calcium Channel Cardiovascular Oxadiazolone

Anticancer Activity of Pyridinyl-1,2,4-oxadiazole Derivatives: Equipotent Cytotoxicity Against Colon Cancer Cells Compared to 5-Fluorouracil

The 3-(pyridin-4-yl)-1,2,4-oxadiazole core has been validated in anticancer research. A 2024 study by the International Atomic Energy Agency (IAEA) reported that the compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole exhibited potent cytotoxicity against the colon cancer cell line CaCo-2 with an IC50 of 4.96 μM, which was found to be equipotent to the standard chemotherapeutic agent 5-fluorouracil (IC50 = 3.2 μM) under the same experimental conditions [1]. This result demonstrates that the 3-(pyridin-4-yl)-1,2,4-oxadiazole moiety is a key structural element for achieving this level of activity.

Anticancer Cytotoxicity Oxadiazole

Metabolic Stability and Prodrug Potential of 1,2,4-Oxadiazol-5-ones: In Vivo Antithrombotic Activity Following Oral Administration

The 1,2,4-oxadiazol-5-one ring system has been successfully exploited as a prodrug moiety for lipophilic hydroxyguanidines, which act as nitric oxide (NO) donors in vivo. In a study by Rehse et al. (1996), nineteen 4-substituted 1,2,4-oxadiazol-5-ones were synthesized and evaluated for antithrombotic activity in rats following oral administration (60 mg/kg) [1]. Several compounds exhibited significant inhibition of thrombus formation in mesenteric arterioles, with maximum effects observed for the 4-pentyl and 4-benzyl derivatives [1]. Critically, the corresponding 2-pentyloxadiazolone analog, which is incapable of releasing NO, was inactive, providing strong evidence that the antithrombotic effect is mediated by the in vivo metabolism of the oxadiazolone ring [1].

Prodrug Nitric Oxide Donor Antithrombotic

Physicochemical Differentiation: LogP and TPSA Comparison with Closely Related Analogs

The physicochemical properties of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one are distinct and can be quantitatively compared to its closest analogs. Based on data from Chemscene, this compound has a calculated LogP of 0.4249 and a topological polar surface area (TPSA) of 71.78 Ų . For comparison, the 3-pyridin-3-yl isomer (CAS 216977-78-1) has a reported LogP of approximately 0.60 , while the unsubstituted 3-phenyl analog (CAS 1456-22-8) has a LogP of approximately 1.2 [1]. The 0.17 LogP difference between the 4-pyridyl and 3-pyridyl isomers translates to a roughly 1.5-fold difference in lipophilicity, which can significantly impact membrane permeability and metabolic stability . The TPSA value of 71.78 Ų is well within the range considered favorable for oral absorption (typically <140 Ų) and predicts moderate blood-brain barrier penetration .

Drug-likeness Permeability ADME

3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 102227-52-1): Evidence-Based Application Scenarios for Scientific and Industrial End-Users


Scaffold for the Synthesis of Novel Antimycobacterial Agents Targeting Drug-Resistant Tuberculosis

Based on the class-level evidence demonstrating that the 4-pyridyl-substituted oxadiazolone core is essential for antimycobacterial activity [1], this compound is the ideal starting material for medicinal chemistry programs aimed at developing new therapeutics for tuberculosis. Researchers can derivatize the oxadiazolone ring to optimize potency against drug-resistant strains of Mycobacterium tuberculosis, leveraging the established SAR that the 4-pyridyl group is a critical pharmacophore [2].

Building Block for L-Type Calcium Channel Blockers with Improved Cardiovascular Profiles

The 1,2,4-oxadiazol-5-one scaffold has been validated as a core structure for potent L-type calcium channel blockers, with some analogs exceeding the potency of diltiazem [3]. This compound provides a robust starting point for synthesizing focused libraries of novel LTCC blockers. By exploring diverse substituents at the N4 and other positions, researchers can fine-tune potency, selectivity, and pharmacokinetic properties for potential applications in hypertension and angina, building directly on the class-level evidence of superior activity [3].

Prodrug Design for Targeted Nitric Oxide Delivery in Cardiovascular and Inflammatory Diseases

The 1,2,4-oxadiazol-5-one ring is a proven prodrug moiety for the in vivo release of nitric oxide (NO), as demonstrated by its antithrombotic activity following oral administration in animal models [4]. This compound can be used as a scaffold to design novel, orally bioavailable NO-donating agents. By attaching a lipophilic hydroxyguanidine or other NO-releasing group, researchers can create new therapeutics for conditions such as thrombosis, hypertension, and inflammation, with the confidence that the oxadiazolone core will undergo the necessary metabolic activation [4].

Synthesis of Anticancer Agents Targeting Colon and Other Solid Tumors

The structural motif of 3-(pyridin-4-yl)-1,2,4-oxadiazole has been shown to confer potent cytotoxicity against colon cancer cells, with activity comparable to 5-fluorouracil [5]. This compound serves as a key intermediate for synthesizing more complex oxadiazole derivatives aimed at oncology targets. Researchers can use it to generate a library of analogs, exploring the SAR around the oxadiazole and pyridine rings to optimize anticancer potency, selectivity, and in vivo efficacy for colon cancer and potentially other malignancies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.